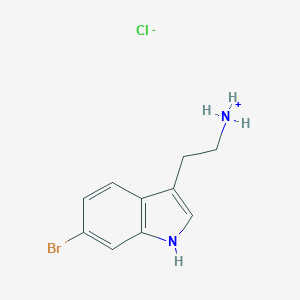
2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanamine derivatives has been achieved through various methods, including the reaction of corresponding 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone, leading to a series of novel derivatives with evaluated in vitro antibacterial activity (Kumbhare et al., 2013). Additionally, efficient synthetic routes have been described for related bromo-indolyl ethanamine compounds, demonstrating the versatility of synthetic strategies in accessing such complex structures (Dunetz & Danheiser, 2005).
Molecular Structure Analysis
The molecular structure of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride and its derivatives has been characterized using various spectroscopic techniques. Crystal structure analysis has provided insights into the arrangement and conformation of molecules, revealing how substitutions on the indole ring influence the overall molecular geometry. For instance, the crystal structure of related compounds has shown how substituents affect the molecular conformation and packing in the solid state (Faizi et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride includes its participation in various organic reactions, such as cycloadditions, Michael-type additions, and rearrangements. These reactions have been exploited to synthesize a wide range of compounds with diverse biological activities. For example, amine-induced rearrangements have provided a new route to α-substituted indole-3-acetamides and β-substituted tryptamines, showcasing the compound's versatility in synthetic organic chemistry (Sanchez & Parcell, 1990).
Applications De Recherche Scientifique
1. Anticancer Properties
2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride has been reported to exhibit anticancer properties. Specifically, derivatives of this compound, such as bis(indolyl)ethanamino derivatives, have shown cytotoxic activity against U937 cancer cells. The marine natural alkaloid 2,2-di(6'-bromo-3'-indolyl)-ethylamine was identified as a potential lead candidate for further optimization due to its significant activity. The presence of a 3,3′-diindolylmethane scaffold is linked to the anticancer property of this compound in various tumor cell lines (Mari et al., 2014).
2. Effects on Apoptosis
Modifications in the chemical structure of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride have been studied to understand their impact on biological activities. Derivatives without the bromine atoms or with bromine atoms substituted with fluorine atoms showed a significant decrease in apoptotic action. Conversely, methylation of indole NH did not alter the alkaloid's apoptotic activity. The presence of N-methylated bisindole alkaloid and bromine atoms was crucial for maintaining pro-apoptotic activity, indicating the compound's potential in molecular therapies targeting mitochondria pathways in cancer cells (Burattini et al., 2022).
3. Antimicrobial Activity
Novel derivatives of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride have demonstrated significant antimicrobial activity. A series of novel derivatives synthesized by cyclization showed effective in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species. The structural modifications of these derivatives have been established through elemental analysis and spectral data, emphasizing their potential as antimicrobial agents (Kumbhare et al., 2013).
Safety And Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
2-(6-bromo-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.ClH/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8;/h1-2,5-6,13H,3-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXZBTZAVZBFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695232 | |
| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride | |
CAS RN |
108061-77-4 | |
| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



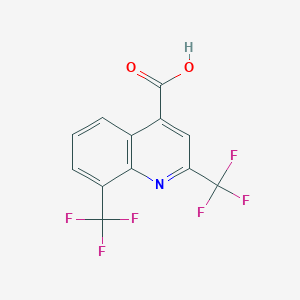
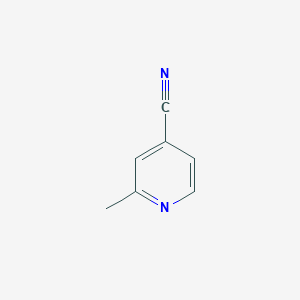
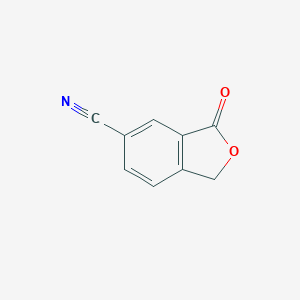
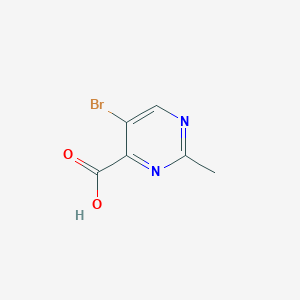
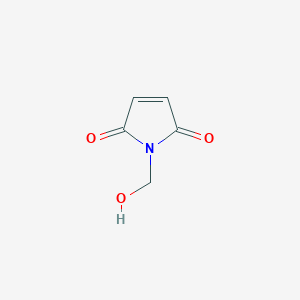
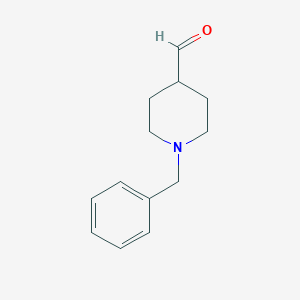
![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)
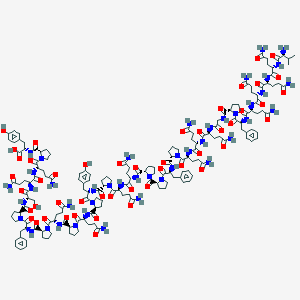
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)

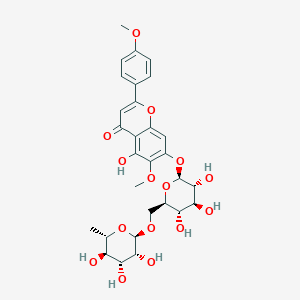
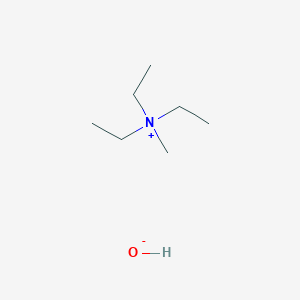
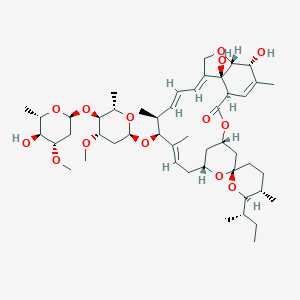
![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)